molecular formula C9H8N4O2S B13091675 Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Cat. No.: B13091675
M. Wt: 236.25 g/mol
InChI Key: QWVHPFUHCKATRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the formation of the thiazole ring followed by the pyrazine ring. One common method includes the reaction of 2-aminothiazole with a pyrazine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to its combined thiazole and pyrazine rings, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds containing only one of these rings .

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C9H8N4O2S/c1-15-8(14)7-6(11-2-3-12-7)5-4-13-9(10)16-5/h2-4H,1H3,(H2,10,13)

InChI Key

QWVHPFUHCKATRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1C2=CN=C(S2)N

Origin of Product

United States

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